![molecular formula C25H28N4O5S B2647658 N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111164-04-5](/img/structure/B2647658.png)
N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research in this area often revolves around the synthesis of complex molecules with potential therapeutic applications. For example, a study detailed the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents due to their COX-1/COX-2 inhibitory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthetic pathways highlight the chemical versatility and potential of such compounds for further pharmaceutical exploration.
Anticancer Activity
- Another study focused on the design, synthesis, and evaluation of certain acetamide derivatives for their in vitro cytotoxic activity against a panel of 60 cancer cell lines, demonstrating the utility of structural modifications to enhance anticancer properties (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antimicrobial Activity
- Compounds with structural similarities have been evaluated for antimicrobial activity, showing potential against bacteria, mycobacteria, and fungi. This includes research on rhodanine-3-acetic acid derivatives, indicating a promising direction for the development of new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Enzyme Inhibition
- The manipulation of pyrimidine structures has been explored for enzyme inhibition, such as dihydrofolate reductase (DHFR), which is a common target for antifolate drugs. This includes novel syntheses of pyrrolo[2,3-d]pyrimidines as inhibitors of DHFR, demonstrating the methodological advancements and therapeutic potential of these compounds (Gangjee, Mavandadi, Queener, & McGuire, 1995).
Pharmacokinetics and Drug Development
- Detailed pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Research on thiouracil derivatives, for example, provides valuable insights into designing molecules with favorable pharmacokinetic profiles for clinical trials (Dong, Varma, Wolford, Ryder, Di, Feng, Terra, Sagawa, & Kalgutkar, 2016).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[6-[(3-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-32-18-6-4-5-16(9-18)13-29-8-7-22-21(14-29)24(31)28-25(27-22)35-15-23(30)26-17-10-19(33-2)12-20(11-17)34-3/h4-6,9-12H,7-8,13-15H2,1-3H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKBVNPMQHXQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide |
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